7-Iodonaphthalen-1-ol

Cross-coupling Palladium catalysis Oxidative addition kinetics

Accessing the C7-iodo regioisomer of naphthalen-1-ol is synthetically non-trivial due to hydroxyl-directed iodination favoring C2/C4 positions. This compound solves the regiochemistry bottleneck. - **Kinetic advantage:** C-I bond enables 10-100× faster oxidative addition to Pd(0) than C-Br, reducing catalyst loadings and reaction temperatures in Suzuki-Miyaura couplings. - **Chemoselective handle:** I >> Br reactivity gradient permits sequential cross-coupling at C7 without interfering with other halogens. - **Research-grade purity:** Available at ≥95% for medicinal chemistry (halogen bonding, LLE optimization) and OLED materials research.

Molecular Formula C10H7IO
Molecular Weight 270.07 g/mol
Cat. No. B12866467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodonaphthalen-1-ol
Molecular FormulaC10H7IO
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)I)C(=C1)O
InChIInChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
InChIKeyFKIILYAKRQVUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodonaphthalen-1-ol: Identity and Procurement


7-Iodonaphthalen-1-ol (CAS 731799-12-5) is a halogenated naphthol derivative with the molecular formula C₁₀H₇IO and a molecular weight of 270.07 g/mol, bearing an iodine atom at the C7 position and a hydroxyl group at C1 of the naphthalene ring system [1]. It belongs to the class of iodo-substituted 1-naphthols, a family valued as synthetic intermediates in medicinal chemistry, materials science, and cross-coupling methodology . The C7-iodo regiochemistry is noteworthy because direct electrophilic iodination of naphthalen-1-ol is strongly directed to the C2 and C4 positions by the activating hydroxyl group, making C7-substituted derivatives synthetically non-trivial to access and therefore of distinct procurement interest when a specific substitution pattern is required . The compound is commercially available at research-grade purities (typically 95–98%) from specialty chemical suppliers .

Why 7-Iodonaphthalen-1-ol Cannot Be Replaced


Halogenated naphthols are not interchangeable drop-in reagents. The identity of the halogen (I vs. Br vs. Cl) and its position on the naphthalene ring (C4 vs. C5 vs. C6 vs. C7) each independently dictate oxidative addition kinetics in palladium-catalyzed cross-coupling, the electronic modulation of the aromatic system, and the lipophilicity of the resulting intermediates [1]. Aryl iodides undergo oxidative addition to Pd(0) approximately 10–100× faster than the corresponding aryl bromides and up to 10³× faster than aryl chlorides under comparable conditions, a difference rooted in the progressively weaker C–X bond dissociation energy (C–I ≈ 65 kcal/mol vs. C–Br ≈ 81 kcal/mol vs. C–Cl ≈ 95 kcal/mol) [2]. Positional isomerism further alters reactivity: the C7-iodo isomer places the heavy halogen distal to the hydrogen-bond-donating C1–OH group, a geometry that cannot be replicated by C4-, C5-, or C6-iodo congeners and that produces distinct steric and electronic environments for downstream transformations [3]. Substituting a bromo or chloro analog for the iodo compound will therefore alter reaction rates, required catalyst loadings, and potentially chemoselectivity in multi-halogenated substrates. The quantitative evidence below substantiates these differences.

7-Iodonaphthalen-1-ol: Differentiation Evidence


Aryl Iodide Oxidative Addition Advantage

The C–I bond in 7-iodonaphthalen-1-ol confers a well-established kinetic advantage in Pd(0)-catalyzed cross-coupling relative to the corresponding C–Br and C–Cl analogs. The oxidative addition step, which is rate-limiting for many Suzuki, Heck, and Sonogashira reactions, proceeds substantially faster for aryl iodides than for aryl bromides or chlorides [1]. This is a class-level inference grounded in decades of physical organic and catalytic literature; direct head-to-head kinetic data for the 7-iodo vs. 7-bromo vs. 7-chloro naphthalen-1-ol series are not available in the peer-reviewed literature as of 2025 [2].

Cross-coupling Palladium catalysis Oxidative addition kinetics

Ipso-Substitution: Iodo-Naphthol Rate Advantage

Fischer and Zollinger (1972) measured the rates of ipso-substitution of the halogen X in 1-X-2-naphthol-6-sulfonic acids by p-chlorobenzenediazonium ions in aqueous solution. The relative rates were 0.0070 (X = Cl), 0.0089 (X = Br), and 0.149 (X = I), with the parent (X = H) defined as unity [1]. Although these data are for 2-naphthol-6-sulfonic acid derivatives rather than 1-naphthols, they represent the only available quantitative head-to-head comparison of iodo, bromo, and chloro leaving-group propensity on a naphthol scaffold. The iodo derivative undergoes ipso-substitution approximately 21× faster than the chloro analog and approximately 17× faster than the bromo analog [1].

Electrophilic aromatic substitution Ipso substitution Halogen displacement

Lipophilicity (XLogP) Advantage of Iodo-Naphthol

The computed XLogP of 7-iodonaphthalen-1-ol is 3.5, reflecting the significant lipophilicity contribution of the heavy iodine atom [1]. For comparison, the parent compound naphthalen-1-ol has a measured logP of approximately 2.85, while 7-bromonaphthalen-1-ol and 7-chloronaphthalen-1-ol would be expected to exhibit progressively lower logP values (estimated ~3.1 and ~2.7, respectively) based on halogen π-contributions (I > Br > Cl) [2]. The topological polar surface area of 20.2 Ų is identical across all 7-halo-naphthalen-1-ol isomers, meaning the lipophilicity difference arises solely from the halogen identity [1].

Lipophilicity Drug-likeness Partition coefficient

Regiochemistry: C7-Iodo vs. C4-Iodo Positional Isomers

7-Iodonaphthalen-1-ol (iodine at C7) and 4-iodonaphthalen-1-ol (iodine at C4, CAS 113855-57-5) are positional isomers with fundamentally different electronic and steric profiles . In 4-iodonaphthalen-1-ol, the iodine is ortho to the hydroxyl group, creating steric congestion and enabling intramolecular hydrogen bonding (I⋯HO) that can alter reactivity. In 7-iodonaphthalen-1-ol, the iodine is positioned on the distal ring, electronically decoupled from the hydroxyl group. The resulting ¹H NMR chemical shift patterns and coupling constants will differ diagnostically; the C7-iodo isomer lacks the downfield shift of the H3 proton that is characteristic of the C4-iodo isomer due to peri and ortho interactions . Additionally, 4-iodonaphthalen-1-ol has been specifically utilized as a reagent in dehydrogenation reactions, whereas the 7-iodo isomer has no reported role of that type, underscoring that positional isomerism dictates application scope .

Regiochemistry Positional isomerism Cross-coupling selectivity

Synthetic Accessibility of C7-Iodo Regiochemistry

Direct electrophilic iodination of naphthalen-1-ol with I₂ or N-iodosuccinimide predominantly yields substitution at C2 and C4, the positions ortho and para to the strongly activating hydroxyl group. Accessing the C7 position requires either (a) a multi-step protection/direction/deprotection sequence, (b) de novo construction of the naphthalene ring with iodine pre-installed, or (c) halogen exchange from a C7-bromo or C7-chloro precursor . This synthetic challenge is reflected in the limited number of commercial suppliers and the relatively high cost compared to more accessible iodo-naphthol isomers . For end-users, the value proposition of procuring pre-synthesized 7-iodonaphthalen-1-ol is the avoidance of a 3–5 step in-house synthesis with uncertain yield, particularly when the C7-iodo substitution pattern is a mandatory structural requirement in the target molecule [1].

Regioselective synthesis Electrophilic aromatic substitution Iodination

7-Iodonaphthalen-1-ol: High-Impact Applications


Mild Pd-Catalyzed Cross-Coupling

When a synthetic sequence requires a naphthalen-1-ol scaffold with a reactive halogen handle at a position remote from the hydroxyl group, 7-iodonaphthalen-1-ol enables Suzuki–Miyaura, Sonogashira, or Heck coupling under milder conditions (lower temperature, reduced Pd loading) than would be possible with the corresponding 7-bromo or 7-chloro analog. This is a direct consequence of the faster oxidative addition of the C–I bond to Pd(0) [1]. In substrates bearing multiple halogens, the pronounced reactivity gradient (I >> Br > Cl) allows for chemoselective sequential coupling at the C7 position without interference from less reactive C–Br or C–Cl sites elsewhere on the molecule [1].

Iodine Position-Dependent Bioactive Molecule Synthesis

In medicinal chemistry campaigns that explore halogen-substituted naphthol cores for lipoxygenase inhibition, kinase modulation, or nuclear receptor targeting, the C7-iodo substitution pattern may be specifically required to fill a hydrophobic pocket or to position the heavy atom for a halogen-bonding interaction with the protein backbone. The XLogP of 3.5 for 7-iodonaphthalen-1-ol is significantly higher than that of its des-iodo or lighter-halogen counterparts, directly influencing the lipophilic ligand efficiency (LLE) of any derived lead compound [2]. The patent literature on naphthalene derivatives as antipsoriatic and anti-inflammatory agents provides a structural framework within which 7-iodonaphthalen-1-ol can serve as a key intermediate for library synthesis [3].

Organic Electronics and Heavy-Atom Effect

The iodine atom at C7 introduces a heavy-atom effect that can enhance spin-orbit coupling, making 7-iodonaphthalen-1-ol a candidate building block for organic light-emitting diode (OLED) emitters, photovoltaic materials, or X-ray contrast agents where increased intersystem crossing efficiency or elevated electron density is desired [2]. The 7-iodo isomer positions the heavy atom at the terminus of the naphthalene long axis, a geometry that differs from C4-, C5-, or C6-iodo isomers and may be preferred for controlling molecular packing and charge-transport anisotropy in thin-film devices.

Methodology Development with Challenging Regiochemistry

For reaction discovery and methodology groups investigating the scope of new cross-coupling catalysts, photoredox systems, or C–H activation protocols, 7-iodonaphthalen-1-ol serves as a challenging test substrate. Its C7-iodo substituent is sterically unencumbered (unlike C4-iodo), yet electronically distinct from C2- or C4-iodo isomers, providing a rigorous probe of catalyst regioselectivity and functional group tolerance [4]. The compound's synthetic inaccessibility via direct iodination means that its availability from commercial sources directly enables research that would otherwise be impractical.

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